molecular formula C9H12Cl2N2O B13493676 2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

Cat. No.: B13493676
M. Wt: 235.11 g/mol
InChI Key: NLJOKPDOESQRDF-UHFFFAOYSA-N
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Description

2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of pyrimidine derivatives with chloromethylating agents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .

Major Products Formed

The major products formed from these reactions include substituted pyrido[1,2-a]pyrimidine derivatives, oxo derivatives, and dihydropyrido[1,2-a]pyrimidine derivatives .

Scientific Research Applications

2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(2-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is unique due to its specific chloromethyl group, which allows for diverse chemical modifications and functionalizations. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

IUPAC Name

2-(chloromethyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C9H11ClN2O.ClH/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7;/h5H,1-4,6H2;1H

InChI Key

NLJOKPDOESQRDF-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=CC2=O)CCl)C1.Cl

Origin of Product

United States

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